1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
Overview
Description
1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a piperidinyl group linked through a urea moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 2-bromophenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction can be represented as follows:
2-Bromophenyl isocyanate+Piperidine→1-(2-Bromophenyl)-3-(piperidin-4-yl)urea
The resulting urea derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Oxidized bromophenyl derivatives.
Reduction Reactions: Reduced bromophenyl derivatives.
Hydrolysis: Decomposed urea derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(piperidin-4-yl)ureahydrochloride
- 1-(2-Fluorophenyl)-3-(piperidin-4-yl)ureahydrochloride
- 1-(2-Iodophenyl)-3-(piperidin-4-yl)ureahydrochloride
Uniqueness
1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen atoms
Biological Activity
1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride (CAS No. 1233958-25-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, neuroprotective, and antimicrobial effects, supported by case studies and research findings.
- Molecular Formula : C12H17BrClN3O
- Molecular Weight : 334.64 g/mol
- Structure : The compound features a bromophenyl group attached to a piperidine ring through a urea linkage, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of urea have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigating the anticancer properties of structurally related compounds demonstrated that they effectively inhibited cell proliferation in multiple cancer types. The compound exhibited an IC50 value of approximately 4.64 µM against Jurkat cells, indicating potent cytotoxicity .
The mechanism involves:
- Cell Cycle Arrest : The compound induced cell cycle arrest at the sub-G1 phase, suggesting apoptosis .
- Antiangiogenic Properties : In vivo assays on chick chorioallantoic membranes indicated significant inhibition of blood vessel formation, a critical factor in tumor growth and metastasis .
Neuroprotective Effects
Piperidine derivatives are known for their neuroprotective properties. Research has indicated that compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
The neuroprotective effects are attributed to:
- AChE Inhibition : Compounds with piperidine moieties have shown enhanced brain exposure and dual inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial in managing neurodegenerative diseases .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Piperidine derivatives have demonstrated efficacy against various bacterial strains.
Research Findings
Studies indicate that piperidine-based compounds possess significant antibacterial activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA gyrase activity.
Data Summary Table
Properties
IUPAC Name |
1-(2-bromophenyl)-3-piperidin-4-ylurea;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O.ClH/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,15,16,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGBQMHVBJPTKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-25-2 | |
Record name | Urea, N-(2-bromophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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